molecular formula C15H25ClN2O B585069 Trimecaine-d10 Hydrochloride CAS No. 1346603-63-1

Trimecaine-d10 Hydrochloride

Cat. No. B585069
CAS RN: 1346603-63-1
M. Wt: 294.889
InChI Key: KOOGJYYOMPUGCW-JFIZAEKHSA-N
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Description

Trimecaine-d10 Hydrochloride is a biochemical used for proteomics research . It is an organic compound used as a local anesthetic and cardial antiarrhythmic . It is a white crystalline powder readily soluble in water and ethanol .


Molecular Structure Analysis

The molecular formula of Trimecaine-d10 Hydrochloride is C15H15D10ClN2O . The average molecular weight is 294.889 .


Physical And Chemical Properties Analysis

Trimecaine-d10 Hydrochloride is a white crystalline powder that is readily soluble in water and ethanol . The molecular weight is 294.889 . Further physical and chemical properties are not explicitly mentioned in the search results.

Mechanism of Action

Like other local anesthetics in the amide group, Trimecaine decreases the cell membrane permeability, causes depolarization, and shortens the action potential . The anesthetic effect starts within 15 minutes and remains for 60–90 minutes .

Safety and Hazards

While specific safety data for Trimecaine-d10 Hydrochloride is not available, related compounds such as Trimecaine have been noted to have potential hazards. For instance, Trimecaine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle Trimecaine-d10 Hydrochloride with appropriate safety measures.

Future Directions

Trimecaine-d10 Hydrochloride is currently used for proteomics research . A recent study has shown that a Trimecaine-based ionic compound demonstrates high B-lymphopoiesis-stimulating activity , suggesting potential future directions in biomedical research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Trimecaine-d10 Hydrochloride involves the reaction of p-aminobenzoic acid with diethyl sulfate to form ethyl ester of p-aminobenzoic acid. The ester is then reacted with 2,2,2-trichloroethyl chloroformate to form the corresponding mixed anhydride. The mixed anhydride is then reacted with 2-(diethylamino)ethanol to form the desired compound, Trimecaine-d10 Hydrochloride.", "Starting Materials": [ "p-Aminobenzoic acid", "Diethyl sulfate", "2,2,2-Trichloroethyl chloroformate", "2-(Diethylamino)ethanol", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: React p-aminobenzoic acid with diethyl sulfate in the presence of a base such as sodium hydroxide to form the ethyl ester of p-aminobenzoic acid", "Step 2: React the ethyl ester of p-aminobenzoic acid with 2,2,2-trichloroethyl chloroformate in the presence of a base such as triethylamine to form the mixed anhydride", "Step 3: React the mixed anhydride with 2-(diethylamino)ethanol in the presence of a base such as triethylamine to form Trimecaine-d10", "Step 4: React Trimecaine-d10 with hydrochloric acid in deuterium oxide to form Trimecaine-d10 Hydrochloride" ] }

CAS RN

1346603-63-1

Product Name

Trimecaine-d10 Hydrochloride

Molecular Formula

C15H25ClN2O

Molecular Weight

294.889

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2;

InChI Key

KOOGJYYOMPUGCW-JFIZAEKHSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl

synonyms

2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride;  2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride;  Mesocain-d10;  Mesocaine-d10;  Trimekain-d10 Hydrochloride; 

Origin of Product

United States

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